
Inosinylyl-(3'->5')-inosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Inosinylyl-(3’->5’)-inosine is a dinucleotide composed of two inosine molecules linked by a phosphodiester bond between the 3’ and 5’ carbon atoms of the ribose sugars Inosine itself is a nucleoside that consists of hypoxanthine attached to a ribose sugar
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of inosinylyl-(3’->5’)-inosine typically involves the chemical coupling of two inosine molecules. This can be achieved through phosphoramidite chemistry, which is commonly used for the synthesis of oligonucleotides. The reaction conditions often include the use of a coupling agent such as tetrazole and a protecting group strategy to ensure selective formation of the desired phosphodiester bond.
Industrial Production Methods: Industrial production of inosinylyl-(3’->5’)-inosine may involve large-scale chemical synthesis using automated synthesizers designed for oligonucleotide production. These synthesizers can efficiently couple nucleosides in a stepwise manner, allowing for the production of large quantities of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions: Inosinylyl-(3’->5’)-inosine can undergo various chemical reactions, including:
Hydrolysis: The phosphodiester bond can be cleaved by hydrolytic enzymes such as nucleases.
Oxidation and Reduction: The hypoxanthine moiety can participate in redox reactions, although these are less common.
Substitution: The ribose hydroxyl groups can be modified through substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions with nucleases at physiological pH.
Oxidation and Reduction: Requires specific oxidizing or reducing agents under controlled conditions.
Substitution: Often involves the use of protecting groups and selective deprotection steps.
Major Products:
Hydrolysis: Produces inosine monophosphate and free inosine.
Oxidation and Reduction: May yield modified hypoxanthine derivatives.
Substitution: Results in various inosine analogs with altered functional groups.
Aplicaciones Científicas De Investigación
Inosinylyl-(3’->5’)-inosine has several applications in scientific research:
Chemistry: Used as a model compound to study nucleotide interactions and phosphodiester bond formation.
Biology: Serves as a substrate for studying the activity of nucleases and other enzymes involved in nucleotide metabolism.
Medicine: Investigated for its potential role in antiviral therapies and as a component of synthetic RNA molecules for therapeutic applications.
Industry: Utilized in the production of oligonucleotides for research and therapeutic purposes.
Mecanismo De Acción
The mechanism of action of inosinylyl-(3’->5’)-inosine involves its interaction with enzymes that recognize and process nucleotides. It can act as a substrate for nucleases, which cleave the phosphodiester bond, releasing inosine monophosphate and free inosine. Additionally, its hypoxanthine moiety can participate in base-pairing interactions, influencing the structure and function of nucleic acids.
Comparación Con Compuestos Similares
Inosinylyl-(3’->5’)-inosine can be compared with other dinucleotides such as:
Adenylyl-(3’->5’)-adenosine: Composed of two adenosine molecules linked by a phosphodiester bond.
Cytidylyl-(3’->5’)-cytidine: Composed of two cytidine molecules linked by a phosphodiester bond.
Uniqueness: Inosinylyl-(3’->5’)-inosine is unique due to the presence of hypoxanthine, which can engage in specific interactions not possible with other nucleobases. This makes it a valuable tool for studying nucleotide metabolism and enzyme specificity.
Propiedades
Número CAS |
32452-39-4 |
|---|---|
Fórmula molecular |
C20H23N8O12P |
Peso molecular |
598.4 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl [(2R,3S,4R,5R)-4-hydroxy-2-(hydroxymethyl)-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C20H23N8O12P/c29-1-7-14(13(32)20(38-7)28-6-26-10-16(28)22-4-24-18(10)34)40-41(35,36)37-2-8-11(30)12(31)19(39-8)27-5-25-9-15(27)21-3-23-17(9)33/h3-8,11-14,19-20,29-32H,1-2H2,(H,35,36)(H,21,23,33)(H,22,24,34)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |
Clave InChI |
YMHBNJSSNDWETP-XPWFQUROSA-N |
SMILES isomérico |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O[C@@H]4[C@H](O[C@H]([C@@H]4O)N5C=NC6=C5N=CNC6=O)CO)O)O |
SMILES canónico |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)OC4C(OC(C4O)N5C=NC6=C5N=CNC6=O)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



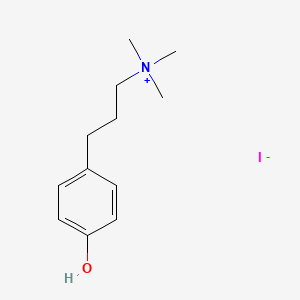
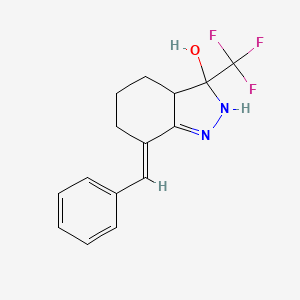

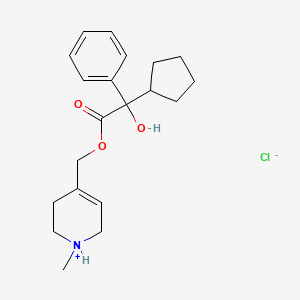
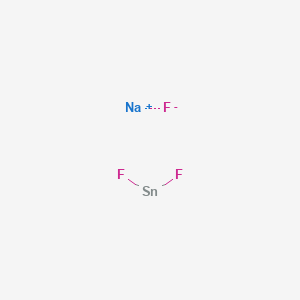

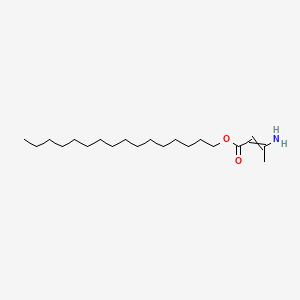
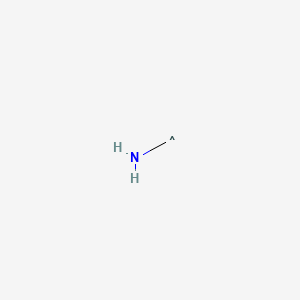

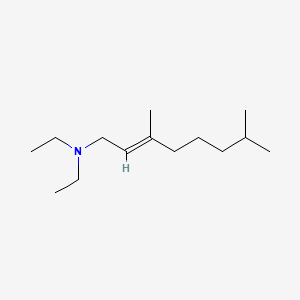

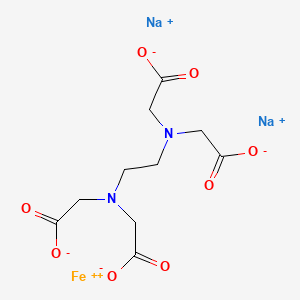
![5,5',5'',5''',5'''',5'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexakis(2-hydroxybenzaldehyde)](/img/structure/B13732626.png)
